Cas no 2228089-82-3 (2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid)
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid
- EN300-1860933
- 2228089-82-3
-
- Inchi: 1S/C17H19NO2/c1-17(2,15(18)16(19)20)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,18H2,1-2H3,(H,19,20)
- InChI Key: BABGXWJTGGLLAO-UHFFFAOYSA-N
- SMILES: OC(C(C(C)(C)C1C=CC=CC=1C1C=CC=CC=1)N)=O
Computed Properties
- Exact Mass: 269.141578849g/mol
- Monoisotopic Mass: 269.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 63.3Ų
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860933-0.05g |
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid |
2228089-82-3 | 0.05g |
$1261.0 | 2023-09-18 | ||
| Enamine | EN300-1860933-0.1g |
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid |
2228089-82-3 | 0.1g |
$1320.0 | 2023-09-18 | ||
| Enamine | EN300-1860933-0.25g |
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid |
2228089-82-3 | 0.25g |
$1381.0 | 2023-09-18 | ||
| Enamine | EN300-1860933-0.5g |
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid |
2228089-82-3 | 0.5g |
$1440.0 | 2023-09-18 | ||
| Enamine | EN300-1860933-1.0g |
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid |
2228089-82-3 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1860933-2.5g |
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid |
2228089-82-3 | 2.5g |
$2940.0 | 2023-09-18 | ||
| Enamine | EN300-1860933-5.0g |
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid |
2228089-82-3 | 5g |
$4349.0 | 2023-06-02 | ||
| Enamine | EN300-1860933-10.0g |
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid |
2228089-82-3 | 10g |
$6450.0 | 2023-06-02 | ||
| Enamine | EN300-1860933-1g |
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid |
2228089-82-3 | 1g |
$1500.0 | 2023-09-18 | ||
| Enamine | EN300-1860933-5g |
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid |
2228089-82-3 | 5g |
$4349.0 | 2023-09-18 |
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid
Comprehensive Overview of 2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid (CAS No. 2228089-82-3)
2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid (CAS No. 2228089-82-3) is a specialized amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique biphenyl and methyl-substituted structure, is increasingly studied for its potential applications in drug development and enzyme inhibition. Researchers are particularly interested in its role as a building block for peptides and small molecules targeting metabolic pathways.
The molecular structure of 2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid features a chiral center, making it a valuable candidate for stereoselective synthesis. Its lipophilic properties and aromatic interactions contribute to its ability to penetrate cell membranes, a critical factor in bioavailability studies. Recent trends in AI-driven drug discovery have highlighted compounds like this for their molecular docking potential, particularly in targeting protein-protein interactions.
In the context of green chemistry, synthetic routes for CAS 2228089-82-3 are being optimized to reduce environmental impact. Researchers are exploring catalytic methods and solvent-free reactions to align with sustainability goals. This aligns with broader industry demands for eco-friendly synthesis, a topic frequently searched in scientific databases and patent literature.
Analytical techniques such as HPLC and LC-MS are commonly employed to characterize 2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid. Purity thresholds exceeding 98% are often required for in vitro assays, reflecting its importance in high-throughput screening. The compound’s UV absorption profile also makes it suitable for spectrophotometric analysis, a detail frequently queried in analytical chemistry forums.
Emerging applications include its use in peptidomimetics for neurological research, where its blood-brain barrier permeability is under investigation. This ties into popular searches around neurodegenerative disease therapeutics and BBB penetration strategies. Additionally, its metabolic stability makes it a candidate for prodrug design, another trending topic in medicinal chemistry circles.
Regulatory aspects of CAS 2228089-82-3 emphasize compliance with REACH and GMP guidelines, particularly for clinical trial materials. Storage recommendations typically suggest anhydrous conditions at -20°C to maintain stability, a practical consideration often discussed in laboratory management platforms. The compound’s material safety data sheet (MSDS) data is routinely updated to reflect latest toxicological assessments.
From a commercial perspective, 2-amino-3-methyl-3-(2-phenylphenyl)butanoic acid is available through specialty chemical suppliers with custom synthesis options. Pricing models often reflect scale-up challenges associated with its multistep synthesis, a pain point frequently mentioned in procurement discussions. Bulk quantities are typically offered with certificates of analysis to ensure batch-to-batch consistency.
Future research directions may explore its structure-activity relationships (SAR) in GPCR modulation, given the pharmaceutical industry’s focus on orphan receptor targets. Computational models predicting its ADMET properties are also anticipated, leveraging advances in machine learning algorithms for molecular property prediction.
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